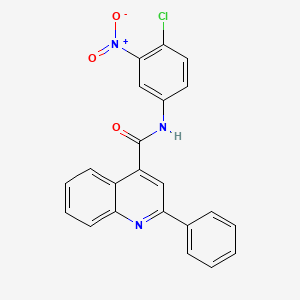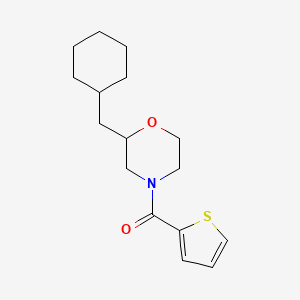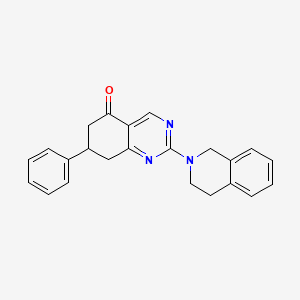
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that acts as a selective antagonist at the ionotropic glutamate receptors. It was first synthesized in 1988 by a group of researchers led by David Lodge at the University of Birmingham, UK. Since then, CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist at the AMPA/kainate subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a decrease in excitatory synaptic transmission and a reduction in synaptic plasticity. The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is still not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide depend on the specific experimental conditions and the brain region studied. In general, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce excitatory synaptic transmission and synaptic plasticity, and to impair learning and memory in animal models. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been used to study the role of glutamate receptors in various pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is its selectivity for the AMPA/kainate subtype of glutamate receptors, which allows for the specific study of these receptors without affecting other neurotransmitter systems. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is also relatively easy to use and has a well-established protocol for its application in electrophysiological experiments. However, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. In addition, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may not be suitable for studying other subtypes of glutamate receptors, such as NMDA receptors, which require different antagonists.
未来方向
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the study of the role of AMPA/kainate receptors in synaptic plasticity and neuronal development, and their potential as targets for therapeutic interventions in neurodevelopmental disorders. Another area of interest is the development of more selective and potent antagonists for glutamate receptors, which could improve the specificity and efficacy of these compounds in experimental and clinical settings. Finally, the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying synaptic transmission and plasticity in the brain.
合成方法
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with ethyl 2-oxo-2-phenylacetate to form 4-chloro-3-nitrophenyl-2-phenylacetoacetate. This intermediate is then reacted with 2-aminoquinoline to form N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neuronal development. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a selective antagonist at the AMPA/kainate subtype of glutamate receptors, which are widely distributed in the brain and play a key role in synaptic transmission and plasticity.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)

![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)